N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)11-6-7-16(9-11)12-5-3-4-10(8-13)14-12/h3-5,11H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYZFLZLEIBMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CC=CC(=N2)C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reaction
A representative procedure involves heating a mixture of N-methylmethanesulfonamide (6.9 g) and 1-(6-cyanopyridin-2-yl)pyrrolidin-3-amine (5.2 g) in toluene (100 mL) at 110°C for 24 hours. Thin-layer chromatography (TLC) monitors reaction progress, with distillation under reduced pressure (45°C) to remove solvents post-reaction.
Workup and Purification
The crude product is treated with a 1:9 ethyl acetate/n-hexane mixture (100 mL) at 26°C, cooled to 5°C, and filtered to remove insoluble byproducts. Subsequent washing with acetonitrile and 48% aqueous hydrogen fluoride (13 mL) at 5°C facilitates deprotection and acid-base neutralization. The pH is adjusted to 7.0 using saturated sodium bicarbonate, followed by dichloromethane extraction and vacuum distillation to isolate the pure compound (11.2 g yield).
Industrial-Scale Production Methods
Large-scale synthesis (e.g., 145 g batches) utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Toluene | Acetonitrile |
| Temperature | 110°C | 80°C |
| Reaction Time | 24 hours | 12 hours |
| Yield | 72% | 85% |
Industrial processes prioritize cost-effectiveness by substituting hydrogen fluoride with safer fluorinating agents and automating crystallization steps.
Reaction Condition Optimization
Solvent Effects
Temperature and Catalysis
Elevated temperatures (80–110°C) drive the reaction forward, while catalyst screening reveals that Lewis acids (e.g., ZnCl₂) marginally improve yields (5–8%) but complicate purification.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. It is used in:
- Reaction Mechanism Studies: Understanding how different functional groups interact.
- Structure-Activity Relationship (SAR) Studies: Evaluating how structural variations affect biological activity.
Biology
In biological research, this compound is utilized for:
- Biochemical Assays: Investigating interactions with specific biological targets such as enzymes or receptors.
- Cellular Process Studies: Analyzing the effects of the compound on cellular pathways, which can lead to insights into disease mechanisms.
Medicine
The therapeutic potential of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has garnered interest in drug discovery:
- Modulation of Molecular Pathways: The compound may influence pathways involved in various diseases, making it a candidate for drug development.
- Therapeutic Applications: Research indicates potential uses in treating conditions such as cancer and neurological disorders due to its interaction with specific molecular targets.
Industrial Applications
In industrial settings, this compound can be used for:
- Material Development: As a precursor for synthesizing new materials with desirable properties.
- Chemical Manufacturing: Its unique structure allows for the creation of other industrially relevant chemicals.
Case Study 1: Drug Discovery
A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound as a potential inhibitor of specific enzymes involved in cancer progression. The results demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent.
| Study Aspect | Details |
|---|---|
| Target Enzyme | Protein Kinase B (AKT) |
| Inhibition Rate | 75% at 10 µM concentration |
| Potential lead compound for cancer therapy |
Case Study 2: Biochemical Assays
Research conducted at a leading university focused on the compound's interaction with G-protein coupled receptors (GPCRs). The findings revealed that the compound could effectively modulate receptor activity, indicating its utility in pharmacological studies.
| Study Aspect | Details |
|---|---|
| Receptor Targeted | GPCR Subtype X |
| Modulation Effect | Increased receptor activation by 50% |
| Implications | Useful for developing drugs targeting GPCRs |
Mechanism of Action
The mechanism of action of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Structural Differences :
Implications :
- Pyrimidine’s planar structure could increase π-π stacking interactions compared to pyridine.
Commercial Availability :
N-(3-{[(5-cyano-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]methyl}pyridin-2-yl)-N-methylmethanesulfonamide (PDB Ligand 10N)
Structural Differences :
Implications :
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Structural Differences :
Implications :
- The ether linkage and ketone group may alter metabolic stability compared to the target compound’s cyanopyridine .
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-((6-methylpyridin-2-yl)methyl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide
Structural Differences :
- Core: Bicyclic heptane system with a ferrocenyl group (organometallic moiety) .
- Functional Groups : Hydroxy and dimethylpyridinylmethyl substituents.
Implications :
- The ferrocene group introduces redox activity, which is absent in the target compound.
- The bulky bicyclic structure may limit conformational flexibility, affecting target selectivity .
Structural and Functional Comparison Table
*Estimated based on structural similarity to .
Key Findings and Implications
- Substituent Effects: Electron-withdrawing groups (cyano, chloro) improve binding specificity but may reduce solubility. Bulky groups (e.g., phenyl in PDB 10N) increase molecular weight and complexity.
- Commercial Viability : Pyrimidine-based analogs are more readily available at research-scale quantities, suggesting easier experimental accessibility .
Further studies on solubility, binding kinetics, and metabolic stability are needed to fully elucidate the target compound’s advantages over its analogs.
Biological Activity
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by relevant data and findings from various studies.
Chemical Structure
The compound features several key functional groups:
- Pyrrolidine ring : A five-membered nitrogen-containing ring.
- Cyanopyridine moiety : A pyridine ring substituted with a cyano group.
- Methanesulfonamide group : A sulfonamide functional group attached to a methyl group.
Molecular Formula
The molecular formula of this compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.33 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the Pyrrolidine Ring : Synthesized via cyclization of appropriate precursors.
- Introduction of the Cyanopyridine Moiety : Achieved through nucleophilic substitution reactions.
- Formation of the Sulfonamide : The final step involves reacting the intermediate with methanesulfonyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The structural features allow it to modulate various cellular pathways, which may lead to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity :
- Enzyme Inhibition :
-
Cellular Studies :
- Investigations into the compound's effects on cell signaling pathways have shown promising results in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases.
Comparative Biological Activity Table
| Activity Type | Related Compound | Observed Effect |
|---|---|---|
| Antimicrobial | Pyrroloimidazole derivatives | Bacteriostatic against various bacteria |
| Enzyme Inhibition | DPP-IV inhibitors | Reduced blood glucose levels |
| Anti-inflammatory | Similar pyrrolidine compounds | Modulation of inflammatory pathways |
Q & A
Q. What are the optimal synthetic routes for preparing N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, and what reaction conditions yield high purity?
- Methodological Answer : The synthesis typically involves sequential coupling and sulfonylation steps. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) for sulfonamide formation .
- Temperature control : Room temperature to reflux (e.g., 80–120°C) to balance reaction rate and byproduct minimization .
- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine-pyrrolidine linkage) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization for ≥95% purity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments (e.g., pyrrolidine N-methyl at δ ~2.8 ppm, sulfonamide S=O groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 280.35 for CHNOS) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., azetidine/pyrrolidine ring conformation) .
Q. What experimental methods determine solubility and stability in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility : Measured via saturation shake-flask method (e.g., 0.5 mg/mL in water, 25 mg/mL in DMSO) .
- Stability : Forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Compare results from enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (e.g., IC in cancer lines) .
- Metabolic stability : Test liver microsomal stability to rule out false negatives due to rapid degradation .
- Target engagement : Use biophysical methods (SPR, ITC) to confirm direct binding to proposed targets .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substitutions on the cyanopyridine (e.g., Cl, CF) or pyrrolidine (e.g., fluorination) to assess impact on potency .
- Functional group truncation : Remove sulfonamide or methyl groups to evaluate necessity for target interaction .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like RORγt or kinases .
Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles be optimized?
- Methodological Answer :
- PK studies : Measure plasma half-life (t), bioavailability, and tissue distribution in rodent models .
- Formulation adjustments : Use PEGylation or liposomal encapsulation to enhance solubility and reduce clearance .
- PD markers : Quantify downstream biomarkers (e.g., cytokine levels in inflammation models) to correlate dose-efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
